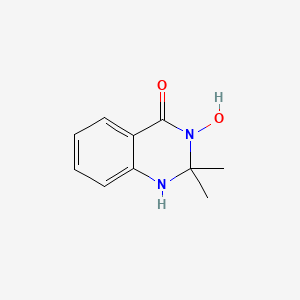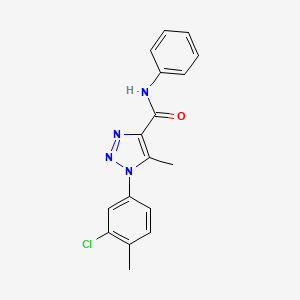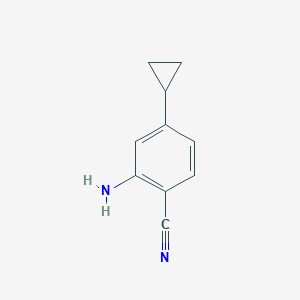![molecular formula C27H23N3O4 B2415248 N-(2,4-dimetilfenil)-2-(3-bencil-2,4-dioxo-3,4-dihidrobenzofuro[3,2-d]pirimidin-1(2H)-il)acetamida CAS No. 892419-50-0](/img/structure/B2415248.png)
N-(2,4-dimetilfenil)-2-(3-bencil-2,4-dioxo-3,4-dihidrobenzofuro[3,2-d]pirimidin-1(2H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with multiple potential applications in the fields of chemistry, biology, medicine, and industry. Its intricate structure, featuring both a benzofuro and pyrimidinone core, makes it a versatile candidate for various chemical reactions and biological activities.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a starting material for synthesizing various heterocyclic compounds.
Medicine: : Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: : Possible usage in the development of new materials or catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step process:
Formation of the benzofuro core: : This step often requires cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidinone group: : This can be achieved through condensation reactions with suitable diamines.
Attachment of the benzyl group: : Usually done via alkylation reactions under the presence of a base.
Final coupling with the acetamide group: : This step requires amide bond formation typically using reagents like coupling agents (e.g., EDCI, DCC) under mild conditions.
Industrial Production Methods
Large-scale production may leverage flow chemistry techniques to streamline the synthesis, improving both yield and purity. Employing high-throughput synthesis and continuous flow reactors can significantly enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can introduce carbonyl functionalities or convert alcohol groups to ketones or aldehydes.
Reduction: : Commonly reduces nitro groups to amines or carbonyl groups to alcohols.
Substitution: : Halogenation or sulfonation reactions are typical, altering the electron density and reactivity of the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like PCC, KMnO4, or O2.
Reduction: : Using H2/Pd, NaBH4, or LiAlH4.
Substitution: : Typically employs halogenating agents like NBS, or sulfonating agents like SO3/H2SO4.
Major Products Formed
Depending on the reaction type, products can range from simple derivatives like benzyl alcohols or benzyl halides to more complex fused ring systems.
Mecanismo De Acción
2-(3-Benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The mechanism involves binding to active sites, altering protein conformation and activity, thereby influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuro derivatives: : Share similar aromatic properties.
Pyrimidinone analogs: : Have comparable biological activity due to the pyrimidine ring.
Benzyl acetamide derivatives: : Exhibit similar reactivity patterns in synthetic chemistry.
Unique Features
What sets this compound apart is its unique fusion of benzofuro and pyrimidinone rings, which imparts distinctive reactivity and biological activity profiles not commonly seen in simpler analogs.
That’s quite the rundown! Let me know if there are any details you’d like to dive into further.
Propiedades
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-17-12-13-21(18(2)14-17)28-23(31)16-29-24-20-10-6-7-11-22(20)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDNOUCFTDBIHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide](/img/structure/B2415170.png)
![N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2415171.png)
![3-amino-N-(2,4-difluorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2415172.png)


![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2415177.png)


![3-(4-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide](/img/structure/B2415182.png)
![tert-butyl N-[4-(hydroxymethyl)norbornan-1-yl]carbamate](/img/structure/B2415183.png)
![N-(4-phenylbutan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2415184.png)
![Methyl (E)-4-[2-[3-(1,5-dimethylpyrazol-4-yl)phenyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2415185.png)

